molecular formula C17H27NS B14301571 2-(Cyclododecylsulfanyl)pyridine CAS No. 122334-52-5

2-(Cyclododecylsulfanyl)pyridine

Cat. No.: B14301571
CAS No.: 122334-52-5
M. Wt: 277.5 g/mol
InChI Key: ZPKAVDDWUALVLD-UHFFFAOYSA-N
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Description

2-(Cyclododecylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclododecylsulfanyl group at the 2-position. This compound is part of the broader class of pyridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclododecylsulfanyl)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative with cyclododecylthiol. One common method is the reaction of 2-chloropyridine with cyclododecylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclododecylsulfanyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclododecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the cyclododecylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyridine derivatives.

    Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

2-(Cyclododecylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.

    Industry: Utilized in the production of materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Cyclododecylsulfanyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfur atom in the cyclododecylsulfanyl group can form interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylsulfanyl)pyridine: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.

    2-(Cyclooctylsulfanyl)pyridine: Contains a cyclooctyl group.

    2-(Phenylsulfanyl)pyridine: Features a phenyl group.

Uniqueness

2-(Cyclododecylsulfanyl)pyridine is unique due to the presence of the large cyclododecyl group, which can impart distinct steric and electronic properties compared to smaller or aromatic substituents. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

122334-52-5

Molecular Formula

C17H27NS

Molecular Weight

277.5 g/mol

IUPAC Name

2-cyclododecylsulfanylpyridine

InChI

InChI=1S/C17H27NS/c1-2-4-6-8-12-16(13-9-7-5-3-1)19-17-14-10-11-15-18-17/h10-11,14-16H,1-9,12-13H2

InChI Key

ZPKAVDDWUALVLD-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)SC2=CC=CC=N2

Origin of Product

United States

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